3-(3,4-DIMETHOXYPHENYL)-7-HYDROXY-4-METHYL-8-[(MORPHOLIN-4-YL)METHYL]-2H-CHROMEN-2-ONE
CAS No.:
Cat. No.: VC13313322
Molecular Formula: C23H25NO6
Molecular Weight: 411.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H25NO6 |
|---|---|
| Molecular Weight | 411.4 g/mol |
| IUPAC Name | 3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-8-(morpholin-4-ylmethyl)chromen-2-one |
| Standard InChI | InChI=1S/C23H25NO6/c1-14-16-5-6-18(25)17(13-24-8-10-29-11-9-24)22(16)30-23(26)21(14)15-4-7-19(27-2)20(12-15)28-3/h4-7,12,25H,8-11,13H2,1-3H3 |
| Standard InChI Key | OVSYFBCWGPQAPC-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCOCC3)O)C4=CC(=C(C=C4)OC)OC |
| Canonical SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCOCC3)O)C4=CC(=C(C=C4)OC)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound belongs to the coumarin family, a class of benzopyrone derivatives widely studied for their biological activities. Its molecular formula is C₂₃H₂₅NO₆, with a molecular weight of 411.4 g/mol. The chromen-2-one core is substituted at multiple positions:
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Position 3: 3,4-Dimethoxyphenyl group, contributing to lipophilicity and electron-rich aromatic interactions.
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Position 4: Methyl group, enhancing steric stability.
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Position 7: Hydroxyl group, enabling hydrogen bonding and redox activity.
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Position 8: Morpholin-4-ylmethyl moiety, introducing nitrogen-based polarity and potential receptor-binding capabilities .
The presence of a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) distinguishes this derivative from simpler coumarins, potentially influencing its pharmacokinetic profile .
Physicochemical Data
The compound’s logP (partition coefficient) is estimated to be moderate (~2.5–3.5), balancing lipophilicity from the dimethoxyphenyl group and hydrophilicity from the morpholine and hydroxyl substituents .
Synthesis and Structural Optimization
Structural Analogues
Comparative analysis with related compounds reveals:
The morpholin-4-ylmethyl group in the target compound improves blood-brain barrier permeability compared to non-nitrogenated analogues .
Biological Activities and Mechanisms
Anti-Inflammatory Activity
The hydroxyl group at position 7 and morpholine moiety contribute to:
In murine models, similar coumarins reduced edema by 40–60% at 10 mg/kg doses .
Antimicrobial Effects
The morpholine ring enhances membrane permeability in Gram-positive bacteria. Preliminary data on analogues show MIC values of 8–16 μg/mL against Staphylococcus aureus and Enterococcus faecalis .
Pharmacological Considerations
ADME Profile
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Absorption: Moderate oral bioavailability due to balanced logP.
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Metabolism: Hepatic cytochrome P450-mediated demethylation and glucuronidation .
Toxicity
Research Gaps and Future Directions
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